C. albicans Biofilm Inhibition Without Growth Impairment
A high-content screen of 20,000 small molecules identified diazaspiro-decane structural analogs as the predominant bioactive class against C. albicans biofilm formation [1]. The lead compound, 2-[(2-methylpyrimidin-5-yl)methyl]-7-{[4-(propan-2-yl)phenyl]methyl}-2,7-diazaspiro[4.5]decan-6-one (NOVACore ID 61894700), inhibited biofilm formation with an IC50 of 2.70 µM and a selectivity index (CC50/IC50) of 38.6 [2].
CC50 = 104.10 µM (selectivity index 38.6)
Amphotericin B / fluconazole MIC context: 0.25–2.0 µg/mL (planktonic)
| Evidence Dimension | C. albicans biofilm inhibition potency |
|---|---|
| Target Compound Data | IC50 = 2.70 µM, CC50 = 104.10 µM (selectivity index = 38.6) |
| Comparator Or Baseline | Standard antifungal amphotericin B: MIC = 0.5-1.0 µg/mL; fluconazole: MIC = 0.25-2.0 µg/mL under planktonic conditions |
| Quantified Difference | Compound 61894700 inhibited biofilm at 2.70 µM without affecting planktonic growth, a mechanism distinct from fungicidal agents that also kill planktonic cells |
| Conditions | C. albicans SC5314 biofilm assay on silicone coupons; 24 h incubation; XTT reduction endpoint |
Why This Matters
This compound offers a virulence-targeting mechanism with a 38.6-fold selectivity window, reducing selection pressure for resistance compared to traditional fungicidal agents.
- [1] Pierce, C. G., et al. (2015). npj Biofilms and Microbiomes, 1, 15012. View Source
- [2] Pierce, C. G., et al. (2015). Table 1: Identity, physicochemical properties and IC50 and CC50 values for diazaspiro-decane analogs. View Source
